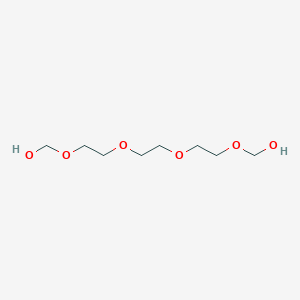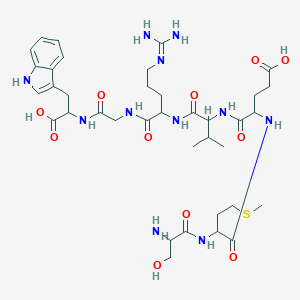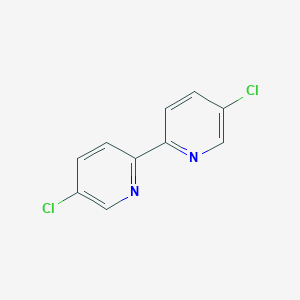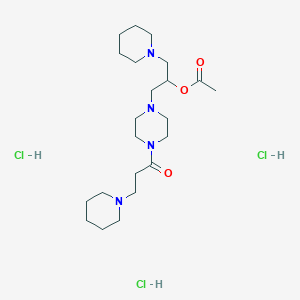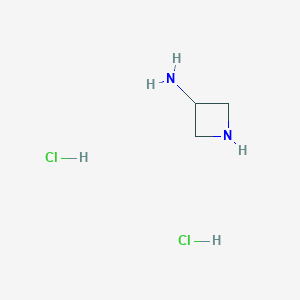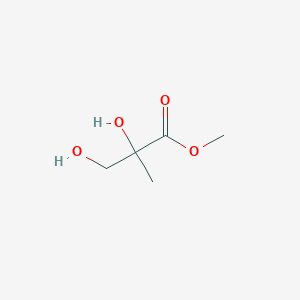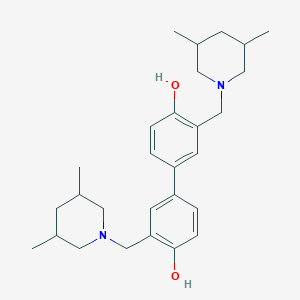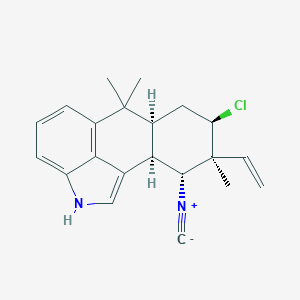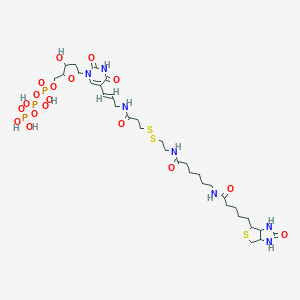
Biotin-19-SS-dutp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bio-19-SS-dutp is a biotinylated nucleotide analog containing a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring. This compound is an efficient substrate for Escherichia coli DNA polymerase I and supports DNA synthesis in standard nick-translation reactions . Bio-19-SS-dutp is particularly useful in the recovery of protein-DNA complexes from avidin affinity columns under non-denaturing conditions .
Vorbereitungsmethoden
Bio-19-SS-dutp is synthesized and purified by a modification of established procedures. The synthesis involves the incorporation of a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring . The synthetic route typically includes the following steps:
Preparation of the Biotinylated Nucleotide: The biotinylated nucleotide is synthesized by attaching biotin to the nucleotide through a disulfide bond.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Bio-19-SS-dutp undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Bio-19-SS-dutp has a wide range of scientific research applications, including:
Wirkmechanismus
Bio-19-SS-dutp exerts its effects through the following mechanisms:
DNA Synthesis: Acts as a substrate for DNA polymerase I, supporting DNA synthesis in nick-translation reactions.
Protein-DNA Complex Recovery: The disulfide bond in Bio-19-SS-dutp allows for the reversible binding of biotinylated DNA to avidin affinity columns, facilitating the recovery of intact protein-DNA complexes under non-denaturing conditions.
Vergleich Mit ähnlichen Verbindungen
Bio-19-SS-dutp is unique compared to other biotinylated nucleotide analogs due to its chemically cleavable disulfide bond. Similar compounds include:
Bio-4-dutp: Another biotinylated nucleotide analog with a different linker structure.
Bio-11-dutp: Similar to Bio-19-SS-dutp but with a different linker length and structure.
Bio-19-SS-dutp’s unique disulfide bond allows for the reversible binding and recovery of biotinylated DNA, making it particularly useful in applications requiring the isolation of specific protein-DNA complexes .
Eigenschaften
CAS-Nummer |
104142-46-3 |
|---|---|
Molekularformel |
C33H54N7O18P3S3 |
Molekulargewicht |
1025.9 g/mol |
IUPAC-Name |
[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
InChI-Schlüssel |
BVFVAYBZGIQMFG-VOTSOKGWSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Isomerische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
Bio-19-SS-dUTP biotin-19-SS-dUTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


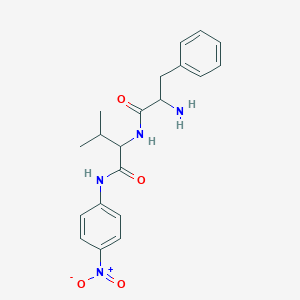
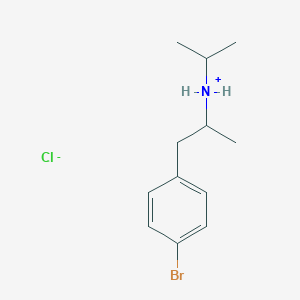
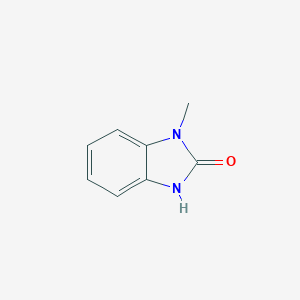
![N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide](/img/structure/B9987.png)
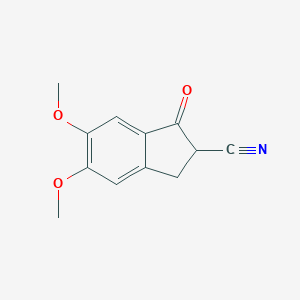
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
